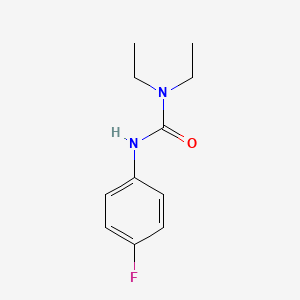
1,1-Diethyl-3-(4-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,1-Diethyl-3-(4-fluorophenyl)urea” is a chemical compound with the linear formula C11H15FN2O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of “1,1-Diethyl-3-(4-fluorophenyl)urea” is represented by the linear formula C11H15FN2O . The molecular weight of the compound is 210.253 .
Aplicaciones Científicas De Investigación
Clastogenicity and SCE Induction
Research by Thust et al. (1980) explored the clastogenicity and sister-chromatid exchange (SCE) induction in Chinese hamster V79-E cells using various nitrosoureas, including 1-methyl-1-nitroso-3-(p-fluorophenyl)urea. This study highlighted the potency of nitroso derivatives, including those related to 1,1-Diethyl-3-(4-fluorophenyl)urea, as clastogens and SCE inducers, thereby providing insights into preventive oncological aspects and the mechanism of aberration kinetics (Thust et al., 1980).
Antimicrobial Activities
Zheng et al. (2010) synthesized N-alkyl substituted urea derivatives, including those with fluoro substituents on phenyl rings, and evaluated their antibacterial and antifungal activities. This research is significant for understanding the antimicrobial potential of compounds related to 1,1-Diethyl-3-(4-fluorophenyl)urea (Zheng et al., 2010).
Antifungal Activity
A study by Mishra et al. (2000) on the antifungal activity of 1,3,4-oxadiazolo[3,2-a]-s-triazine derivatives, including N(1)- and N(3)-(4-fluorophenyl) ureas, revealed significant findings about their effectiveness against fungal pathogens, which is relevant for compounds like 1,1-Diethyl-3-(4-fluorophenyl)urea (Mishra et al., 2000).
Hydrogen Bonding Studies
Capacci-Daniel et al. (2016) examined the hydrogen bonding properties of urea derivatives, including 1,3-bis(3-fluorophenyl)urea. This research provides insights into the molecular interactions and crystal structure relevant to 1,1-Diethyl-3-(4-fluorophenyl)urea and its derivatives (Capacci-Daniel et al., 2016).
Radioactive Labeling for Molecular Imaging
Ilovich et al. (2008) conducted research on the formation of fluorine-18 labeled diaryl ureas as VEGFR-2/PDGFR dual inhibitors for molecular imaging in angiogenic processes. This study is pertinent to the field of molecular imaging and the potential use of 1,1-Diethyl-3-(4-fluorophenyl)urea in this context (Ilovich et al., 2008).
Pesticide Crystal Structure
Jeon et al. (2014) explored the crystal structure of flufenoxuron, a benzoylurea pesticide, which can offer insights into the structure and properties of related compounds like 1,1-Diethyl-3-(4-fluorophenyl)urea (Jeon et al., 2014).
Safety and Hazards
Direcciones Futuras
Biocatalysis is becoming a key subassembly in the medicinal chemist’s toolbox . The intermediates of many important therapeutic agents have been successfully synthesized via biocatalysis . Further development and increased utilization of biocatalysis for production of drugs with emphasis on green chemistry can be expected .
Propiedades
IUPAC Name |
1,1-diethyl-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c1-3-14(4-2)11(15)13-10-7-5-9(12)6-8-10/h5-8H,3-4H2,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQSZQMTBKCLOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diethyl-3-(4-fluorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2414189.png)
![5-ethyl-N-(2-methoxyphenethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2414190.png)
![N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2414196.png)
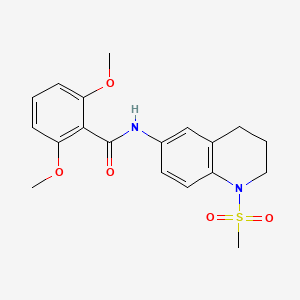
![N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2414198.png)
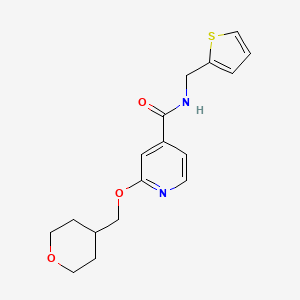
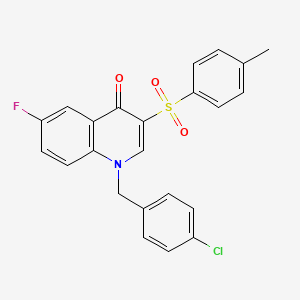
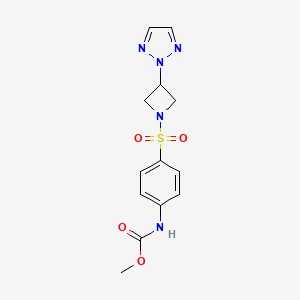
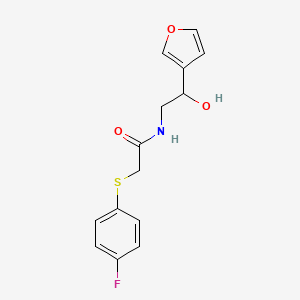
![[3-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2414203.png)

![ethyl (4-oxo[1]benzofuro[3,2-{d}]pyrimidin-3(4{H})-yl)acetate](/img/structure/B2414208.png)

![9-Oxa-2-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride](/img/structure/B2414211.png)